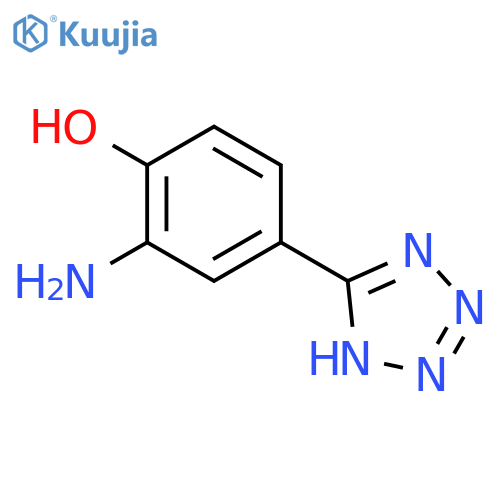Cas no 924860-65-1 (2-Amino-4-(1H-tetrazol-5-yl)phenol)

924860-65-1 structure
商品名:2-Amino-4-(1H-tetrazol-5-yl)phenol
CAS番号:924860-65-1
MF:C7H7N5O
メガワット:177.163379907608
MDL:MFCD20502628
CID:1087447
PubChem ID:135648881
2-Amino-4-(1H-tetrazol-5-yl)phenol 化学的及び物理的性質
名前と識別子
-
- 2-Amino-4-(1H-tetrazol-5-yl)phenol
- 2-amino-4-(1,2-dihydrotetrazol-5-ylidene)cyclohexa-2,5-dien-1-one
- 2-amino-4-(1H-tetrazol-5-yl)phenol(SALTDATA: FREE)
- MFCD09028397
- 924860-65-1
- AC8011
- MFCD20502628
- AKOS002344282
- SY038824
- CCG-344736
- A920372
- 2-AMINO-4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENOL
- 2-Amino-4-(2H-tetrazol-5-yl)phenol
- DTXSID40654844
- 2-Amino-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one
- AKOS000112278
- CS-0316863
- SCHEMBL25239963
- SCHEMBL26230907
- 2-AMINO-4-(2H-1,2,3,4-TETRAZOL-5-YL)PHENOL
- STK667551
-
- MDL: MFCD20502628
- インチ: InChI=1S/C7H7N5O/c8-5-3-4(1-2-6(5)13)7-9-11-12-10-7/h1-3,13H,8H2,(H,9,10,11,12)
- InChIKey: IUSKMTQDKVIDPS-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1C2=NNN=N2)N)O
計算された属性
- せいみつぶんしりょう: 177.06500
- どういたいしつりょう: 177.06505986g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
じっけんとくせい
- PSA: 100.71000
- LogP: 0.73570
2-Amino-4-(1H-tetrazol-5-yl)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM118624-5g |
2-Amino-4-(2H-tetrazol-5-yl)phenol |
924860-65-1 | 95% | 5g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | D776210-5g |
2-Amino-4-(2H-tetrazol-5-yl)phenol |
924860-65-1 | 95% | 5g |
$825 | 2024-07-20 | |
| TRC | A637128-500mg |
2-amino-4-(1H-tetrazol-5-yl)phenol |
924860-65-1 | 500mg |
$ 230.00 | 2022-06-07 | ||
| abcr | AB218177-1 g |
2-Amino-4-(1H-tetrazol-5-yl)phenol; 95% |
924860-65-1 | 1 g |
€230.10 | 2023-07-20 | ||
| abcr | AB218177-1g |
2-Amino-4-(1H-tetrazol-5-yl)phenol, 95%; . |
924860-65-1 | 95% | 1g |
€230.10 | 2025-02-19 | |
| eNovation Chemicals LLC | D776210-5g |
2-Amino-4-(2H-tetrazol-5-yl)phenol |
924860-65-1 | 95% | 5g |
$825 | 2025-02-22 | |
| TRC | A637128-100mg |
2-amino-4-(1H-tetrazol-5-yl)phenol |
924860-65-1 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A637128-50mg |
2-amino-4-(1H-tetrazol-5-yl)phenol |
924860-65-1 | 50mg |
$ 50.00 | 2022-06-07 | ||
| 1PlusChem | 1P00GU2Q-1g |
2-AMINO-4-(1H-TETRAZOL-5-YL)PHENOL |
924860-65-1 | 95% | 1g |
$135.00 | 2025-02-27 | |
| A2B Chem LLC | AH84674-1g |
2-Amino-4-(1H-tetrazol-5-yl)phenol |
924860-65-1 | 95% | 1g |
$118.00 | 2024-07-18 |
2-Amino-4-(1H-tetrazol-5-yl)phenol 関連文献
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
924860-65-1 (2-Amino-4-(1H-tetrazol-5-yl)phenol) 関連製品
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:924860-65-1)2-Amino-4-(1H-tetrazol-5-yl)phenol

清らかである:99%
はかる:5g
価格 ($):871.0